3,4-Difluoro-5-methylphenol

Physicochemical profiling Medicinal chemistry Lead optimization

3,4-Difluoro-5-methylphenol (CAS 1806289-63-3) is a fluorinated phenolic compound (C₇H₆F₂O, MW 144.12) featuring two vicinal fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position of the phenol ring. This specific substitution pattern confers distinct physicochemical properties—including a predicted pKa of 9.11, boiling point of 218.8 °C, and density of 1.280 g/cm³—that differentiate it from both unsubstituted phenol and other difluorophenol regioisomers.

Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
CAS No. 1806289-63-3
Cat. No. B1397123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-methylphenol
CAS1806289-63-3
Molecular FormulaC7H6F2O
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)F)O
InChIInChI=1S/C7H6F2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
InChIKeyQYARGBOFWYQLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-5-methylphenol (CAS 1806289-63-3): A Vicinal Difluoro-Methyl Phenol Building Block for Precision Synthesis


3,4-Difluoro-5-methylphenol (CAS 1806289-63-3) is a fluorinated phenolic compound (C₇H₆F₂O, MW 144.12) featuring two vicinal fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position of the phenol ring . This specific substitution pattern confers distinct physicochemical properties—including a predicted pKa of 9.11, boiling point of 218.8 °C, and density of 1.280 g/cm³—that differentiate it from both unsubstituted phenol and other difluorophenol regioisomers . It is commercially available as a research-grade building block with purity specifications ranging from 95% to 98% depending on the supplier .

Why 3,4-Difluoro-5-methylphenol Cannot Be Replaced by Other Difluorophenol Isomers or Non-Fluorinated Analogs


The vicinal 3,4-difluoro arrangement combined with the 5-methyl group in this compound creates a unique electronic and steric environment that is not replicated by other regioisomers. Even closely related difluorophenols—such as 3,4-difluorophenol (lacking the methyl group, predicted pKa 8.98), 2,4-difluoro-5-methylphenol (predicted boiling point 183.4 °C vs. 218.8 °C), or 2,5-difluorophenol (predicted pKa 7.71)—differ measurably in acidity, hydrogen-bonding capacity, and volatility . These differences directly impact reaction selectivity in downstream syntheses (e.g., O-alkylation, cross-coupling), metabolic stability of derived drug candidates, and purification logistics. Generic substitution without verifying equivalence in the specific assay or synthetic step risks altered yields, impurity profiles, or biological activity [1].

Quantitative Differentiation of 3,4-Difluoro-5-methylphenol Against Key Comparators


pKa Modulation: 3,4-Difluoro-5-methylphenol Exhibits Intermediate Acidity Between Phenol and 3,4-Difluorophenol

The predicted pKa of 3,4-difluoro-5-methylphenol (9.11 ± 0.23) positions its acidity between unsubstituted phenol (pKa ≈ 10.0) and 3,4-difluorophenol (predicted pKa 8.98) [1]. The electron-withdrawing fluorine atoms lower the pKa relative to phenol by approximately 0.9 log units, while the electron-donating methyl group partially counteracts this effect, yielding a pKa approximately 0.13 units higher than the non-methylated 3,4-difluorophenol . This intermediate acidity affects protonation state at physiological pH (7.4), where 3,4-difluoro-5-methylphenol is predominantly neutral (>98% unionized), in contrast to 2,5-difluorophenol (predicted pKa 7.71), which would be approximately 32% ionized under the same conditions .

Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point Distinction: 3,4-Difluoro-5-methylphenol vs. 2,4-Difluoro-5-methylphenol Positional Isomer

The predicted boiling point of 3,4-difluoro-5-methylphenol (218.8 ± 35.0 °C) is substantially higher than that of its positional isomer 2,4-difluoro-5-methylphenol (183.4 ± 35.0 °C), a difference of approximately 35 °C . This divergence arises from the altered dipole moment and intermolecular hydrogen-bonding network resulting from the different fluorine substitution pattern. The higher boiling point of the 3,4-isomer implies stronger intermolecular interactions and may necessitate adjusted distillation or sublimation conditions during purification .

Synthetic chemistry Purification Process development

Hydrogen-Bond Acceptor Capacity: 3,4-Difluoro-5-methylphenol Offers Threefold More HBA Sites Than Phenol

3,4-Difluoro-5-methylphenol possesses three hydrogen-bond acceptor (HBA) sites (two fluorine atoms and one phenolic oxygen) versus a single HBA site (phenolic oxygen only) for unsubstituted phenol . This expanded HBA capacity enhances the compound's ability to engage in multipoint hydrogen-bonding interactions with biological targets, co-crystal formers, or chromatographic stationary phases. The stereoelectronic properties of the vicinal fluorine atoms also modulate the electron density on the phenolic oxygen, subtly altering its HBA strength relative to isolated fluorophenol isomers .

Molecular recognition Crystal engineering SAR studies

Supplier Purity Specification Range: 95% vs. 98% Enabling Fit-for-Purpose Procurement

Commercially, 3,4-difluoro-5-methylphenol is offered at two principal purity tiers: 95% (AKSci, Aobokai) and 98% (Leyan/Shanghai Haohong) . This 3-percentage-point purity differential may reflect differences in synthetic routes or post-synthetic purification rigor. For comparison, the positional isomer 2,4-difluoro-5-methylphenol is typically offered only at 95% purity . The availability of a 98% grade provides procurement flexibility for applications requiring lower residual impurity burdens—such as late-stage functionalization in pharmaceutical intermediate synthesis where trace impurities can poison metal catalysts or generate difficult-to-remove byproducts .

Chemical procurement Quality control Synthetic methodology

Priority Application Scenarios for 3,4-Difluoro-5-methylphenol Based on Differential Property Evidence


Medicinal Chemistry: Late-Stage Functionalization Requiring Controlled Phenol Acidity

When designing kinase inhibitor or CNS-agent candidates where the phenolic –OH is to be derivatized (e.g., O-alkylation, sulfonylation), the intermediate pKa of 3,4-difluoro-5-methylphenol (9.11) provides a more tunable nucleophilicity than either highly acidic fluorophenols (pKa ~7.7) or unsubstituted phenol (pKa ~10.0). This enables milder reaction conditions and better functional group tolerance during parallel library synthesis .

Fragment-Based Drug Discovery: Maximizing Hydrogen-Bonding Interactions

With three hydrogen-bond acceptor sites arranged in a vicinal geometry, this compound serves as a privileged fragment for screening campaigns targeting proteins with shallow, polar binding pockets (e.g., kinases, bromodomains). The additional fluorine HBA sites, absent in mono-fluorinated or non-fluorinated phenol fragments, increase the probability of detecting binding in biophysical assays such as SPR or TSA .

Agrochemical Intermediate Synthesis: Building Block for Vicinal Difluoroaryl Ethers

The 3,4-difluoro-5-methylphenol scaffold is directly convertible to 3,4-difluoro-5-methylphenyl ethers and esters—substructures found in patented fungicidal and herbicidal compositions. The higher boiling point of this isomer (218.8 °C) relative to 2,4-difluoro-5-methylphenol (183.4 °C) may simplify solvent removal and product isolation in multi-step sequences where lower-boiling isomers co-distill with common reaction solvents .

Process R&D: Procurement Strategy Based on Purity-Tiered Sourcing

For early-stage route scouting, the 95% purity grade at lower cost enables rapid SAR exploration; for advanced intermediates approaching GMP requirements, the 98% grade minimizes impurity carryover. This tiered sourcing strategy, supported by quantitative purity specifications from multiple vendors, reduces overall project cost while maintaining quality control at critical milestones .

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